Bruceine A

Antiparasitic drug discovery Trypanosomiasis Structure-activity relationship

Bruceine A (CAS 25514-31-2) is a structurally unique quassinoid with essential C-3, C-11, C-12 hydroxyl groups defining its antitrypanosomal potency (IC50 2.9-17.8 nM) and PFKFB4/GSK3β inhibition. It directly binds p38α MAPK and HSP90, unlike bruceine B/C, making it irreplaceable for pancreatic cancer, colitis, and antiparasitic drug discovery. Its low oral bioavailability (<6%) and CYP3A4 inhibition suit formulation and DDI studies. Procure high-purity Bruceine A for reproducible target engagement.

Molecular Formula C26H34O11
Molecular Weight 522.5 g/mol
CAS No. 25514-31-2
Cat. No. B613841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceine A
CAS25514-31-2
Molecular FormulaC26H34O11
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O
InChIInChI=1S/C26H34O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h10,12,14,17-21,29-31H,6-9H2,1-5H3/t12-,14+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1
InChIKeyLPZSTPCYWWRQFU-VILODJCFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bruceine A (CAS 25514-31-2) Procurement Guide: Quassinoid Reference Standard for Antiparasitic and Anticancer Research


Bruceine A (NSC 310616, Dihydrobrusatol) is a C-20 quassinoid natural product isolated from the fruits of Brucea javanica [1]. It is a well-characterized secondary metabolite with a defined molecular weight of 522.54 g/mol and the molecular formula C26H34O11 . Its recognition as a key reference compound in the quassinoid class is supported by its established role in bioassay-guided fractionation studies and its use as a molecular probe for specific protein targets, including p38α MAPK and PFKFB4 [2].

Why Bruceine A Cannot Be Interchanged with Other Quassinoids in Critical Assays


Substituting Bruceine A with a structurally similar quassinoid such as Brusatol, Bruceine D, or a dehydro-analog introduces substantial experimental variability. The class is characterized by profound potency cliffs; for instance, the oxidation state of the A-ring diosphenol moiety and the esterification of hydroxyl groups can alter antitrypanosomal activity by over three orders of magnitude [1]. Furthermore, while Bruceine A demonstrates a favorable therapeutic index in specific in vivo parasitic models, its bioavailability is noted to be consistently low (less than 6%), a pharmacokinetic limitation that is shared across the class but may be differentially modulated by minor structural variations [2]. Procurement of a specific, well-characterized analog is therefore essential for ensuring reproducibility in target engagement studies and for accurate interpretation of structure-activity relationships.

Quantitative Differentiation of Bruceine A from Key Analogs


Bruceine A vs. Dehydrobruceine A: A >2100-Fold Potency Cliff in Antitrypanosomal Activity

Bruceine A exhibits an IC50 of 2.9 nM against Trypanosoma evansi, establishing it as one of the most potent natural quassinoids in this assay. In stark contrast, its oxidized analog, dehydrobruceine A, is approximately 2100 times less active, with a calculated IC50 of ~6090 nM (based on the reported fold-difference) [1]. This extreme potency difference underscores the critical importance of the diosphenol moiety in ring A and highlights the risk of using dehydro- analogs as substitutes in trypanocidal assays [2].

Antiparasitic drug discovery Trypanosomiasis Structure-activity relationship

Bruceine A vs. Bruceine D: Superior Efficacy and Safety Margin in an In Vivo Anthelmintic Model

In a head-to-head in vivo study against Dactylogyrus intermedius in goldfish, Bruceine A (EC50 = 0.49 mg/L) was more potent than Bruceine D (EC50 = 0.57 mg/L). Both compounds were substantially more effective than the positive control, mebendazole (EC50 = 1.25 mg/L) [1]. Crucially, the therapeutic index (LC50/EC50) for Bruceine A was 10.6, which is superior to the index of 9.7 for Bruceine D, indicating a wider margin of safety for the host organism [2].

Anthelmintic Aquaculture In vivo efficacy

Bruceine A vs. Brusatol: Comparable In Vitro Cytotoxicity Against Pancreatic Cancer Cells

In MIA PaCa-2 pancreatic cancer cells, Bruceine A and brusatol demonstrate nearly identical in vitro growth inhibitory activity. The reported IC50 for Bruceine A is 0.029 µM (29 nM), while the IC50 for brusatol is 0.034 µM (34 nM) [1]. This places Bruceine A among the most potent quassinoids in this cell line, alongside brusatol, and significantly more active than other analogs like bruceine B (0.065 µM) and bruceantinol (0.669 µM) [2].

Pancreatic cancer Natural product screening Cytotoxicity

Bruceine A vs. Bruceine D: Comparative In Vivo Efficacy with First-Line Chemotherapy in a Pancreatic Cancer Model

In a BALB/c nude mouse model of pancreatic cancer, Bruceine A administered at a low dose of 0.5 mg/kg intravenously demonstrated tumor growth inhibition comparable to the first-line chemotherapeutic agent gemcitabine administered at a 50-fold higher dose of 25 mg/kg [1]. This finding suggests a strong in vivo antitumor effect for Bruceine A, with a noteworthy potential for efficacy at low systemic exposure. While Bruceine D has shown anticancer activity in other models, this direct comparison to a clinical standard at a specific low-dose regimen provides a key differentiating data point for Bruceine A in pancreatic cancer research .

Pancreatic cancer In vivo efficacy Tumor xenograft

Class-Level Pharmacokinetic Property: Low Oral Bioavailability Requires Consideration for In Vivo Study Design

A recent review of bruceines A-M indicates that this class of quassinoids is promptly absorbed following both oral and intravenous administration, but consistently exhibits low bioavailability (<6%) [1]. This class-level inference means that while Bruceine A shows potent in vivo activity in certain models, its systemic exposure after oral dosing is limited. Therefore, its procurement for in vivo studies should be coupled with an awareness that intravenous or intraperitoneal administration, or advanced formulation strategies, are likely required to achieve efficacious plasma concentrations .

Pharmacokinetics ADME Bioavailability

Optimal Application Scenarios for Bruceine A in Research and Preclinical Development


Antitrypanosomal Drug Discovery: Use as a Potent Positive Control and SAR Probe

Bruceine A, with its sub-nanomolar IC50 (2.9 nM) against Trypanosoma evansi, is an ideal positive control for in vitro trypanocidal screening assays. Its extreme potency cliff (>2100-fold reduction in activity upon dehydrogenation) makes it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the essential pharmacophore for antitrypanosomal activity [1]. Procurement is recommended for any laboratory validating new antitrypanosomal leads or investigating the molecular target of quassinoids in kinetoplastid parasites.

Aquaculture Parasitology: Reference Standard for In Vivo Anthelmintic Screening

Bruceine A serves as a well-characterized reference standard for in vivo anthelmintic assays against monogenean parasites like Dactylogyrus intermedius. Its established EC50 (0.49 mg/L) and favorable therapeutic index (10.6) in goldfish models provide a reliable benchmark for evaluating the efficacy and safety of novel compounds or formulations in aquaculture settings [2].

Pancreatic Cancer Research: A Tool for Probing p38α MAPK Activation

Unlike the Nrf2-inhibiting analog brusatol, Bruceine A is characterized as an activator of p38α MAPK [3]. Its demonstrated in vivo efficacy at a low dose (0.5 mg/kg) in pancreatic cancer models makes it a compelling molecular probe for dissecting the role of this signaling pathway in tumor progression and for validating p38α MAPK as a therapeutic target [4].

Reference Material for Quassinoid Bioavailability and Formulation Studies

Given the class-level limitation of low oral bioavailability (<6%), Bruceine A is an excellent candidate for studies focused on improving the pharmacokinetic properties of quassinoids. It can be used as a standard reference to evaluate the performance of novel drug delivery systems, prodrug strategies, or nano-formulations designed to enhance systemic exposure after oral or parenteral administration [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bruceine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.